molecular formula C14H11NO4 B3017780 N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide CAS No. 2034436-27-4

N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide

Cat. No. B3017780
CAS RN: 2034436-27-4
M. Wt: 257.245
InChI Key: DUJWHKORFFJQGO-UHFFFAOYSA-N
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Description

The compound "N-([2,2'-bifuran]-5-ylmethyl)furan-2-carboxamide" is a furan derivative, which is part of a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The papers provided discuss various furan-2-carboxamide derivatives, their synthesis, characterization, and potential applications in medicinal chemistry, particularly as antibacterial and anticancer agents .

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with different amines in the presence of a base such as triethylamine (Et3N). For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with excellent yields of 94% by reacting furan-2-carbonyl chloride with 4-bromoaniline . These synthetic methods are crucial for producing a variety of furan-2-carboxamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been characterized using various techniques such as FT-IR, 1H NMR, HR-MS, and X-ray crystallography. For example, the crystal structure of a furan-2-carbohydrazide derivative was determined to be in the orthorhombic space group with specific unit cell parameters . Similarly, the molecular structure of other derivatives was confirmed by single-crystal X-ray diffraction and compared with density functional theory (DFT) calculations . These studies provide detailed insights into the molecular conformations and interactions of furan-2-carboxamide derivatives.

Chemical Reactions Analysis

The furan-2-carboxamide derivatives can undergo further chemical reactions, such as Suzuki-Miyaura cross-coupling, to afford various analogues. For instance, N-(4-bromophenyl)furan-2-carboxamide was arylated to produce different analogues with moderate to good yields . These reactions expand the chemical diversity of furan-2-carboxamide derivatives and enhance their potential for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives are influenced by their molecular structure. The intramolecular and intermolecular hydrogen bonding interactions, as observed in the crystal structures, can affect the compound's solubility, melting point, and stability . Additionally, the electronic properties such as molecular electrostatic potential and frontier molecular orbitals have been investigated using DFT, revealing insights into the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

Furan Derivatives in Green Chemistry

  • Furan derivatives like 5-hydroxymethylfurfural (HMF) and furfural are derived from renewable biomass and show promise as sustainable substitutes for petroleum-based chemicals. These compounds are used in the production of fine chemicals and plastics (Chheda, Román-Leshkov, & Dumesic, 2007).

Antimicrobial Properties

  • Furan-3-carboxamides, closely related to the compound , have shown significant in vitro antimicrobial activity against various microorganisms, suggesting potential in pharmaceutical applications (Zanatta et al., 2007).

Synthesis and Reactivity

  • Studies on the synthesis and reactivity of furan derivatives, such as the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, are fundamental in understanding the chemical properties and potential applications of these compounds (Aleksandrov & El’chaninov, 2017).

Biorenewable Polymers

  • Furan dicarboxylic acid (FDCA), a derivative, is used as a monomer for producing high-value biorenewable polymers. These polymers show great promise in replacing non-renewable polymers with sustainable alternatives (Huang et al., 2020).

Pharmaceutical Applications

  • Certain furan-2-carboxamides have exhibited in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, indicating their potential in developing new antimicrobial drugs (Siddiqa et al., 2022).

Imaging and Diagnostics

  • Compounds such as [11C]CPPC, which includes a furan carboxamide moiety, have been used as PET radiotracers for imaging reactive microglia in the brain. This application is significant in studying neuroinflammation and various neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(13-4-2-8-18-13)15-9-10-5-6-12(19-10)11-3-1-7-17-11/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJWHKORFFJQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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